3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring
Preparation Methods
The synthesis of 3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cyclocondensation of hydroxylamine with 1,3-bielectrophiles, such as β-diketones . Another approach involves the cycloaddition of nitrile oxides to unsaturated compounds . Industrial production methods often leverage continuous flow chemistry to enhance efficiency and yield .
Chemical Reactions Analysis
3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, with reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combined pyrrolo and isoxazole ring structure. Similar compounds include:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Pyrrolo derivatives: These compounds share the pyrrolo ring and are used in various medicinal applications.
The uniqueness of this compound lies in its combined ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8Cl2N2O |
---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-3-1-2-6(9(8)13)10-7-4-5-14-11(7)16-15-10/h1-3,14H,4-5H2 |
InChI Key |
OWADTOZXKKYLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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